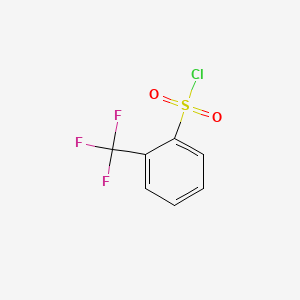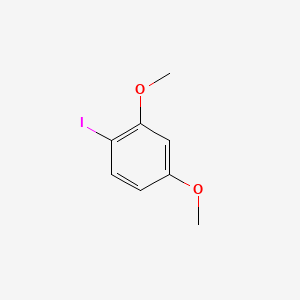
1,1-Di-o-tolylethylen
Übersicht
Beschreibung
1,1-Di-o-tolylethylene, also known as 1,1-diethoxyethylene, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, ether-like odor. 1,1-Di-o-tolylethylene is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It is also used as a solvent in the laboratory.
Wissenschaftliche Forschungsanwendungen
Übergangsmetallkatalyse
Die Übergangsmetallkatalyse ist ein praktischer Ansatz, um wertvolle Verbindungen mit hohen Ausbeuten und Enantioselektivitäten zu erhalten . Dieser Prozess wird bei der Synthese von 1,1-Diarylalkanen verwendet .
Reduktive Kreuz-Elektrophilen-Kupplungen
Reduktive Kreuz-Elektrophilen-Kupplungen sind eine neuere Entwicklung im Bereich der 1,1-Diarylalkan-Synthese . Dieser Prozess beinhaltet die Kupplung von zwei verschiedenen Elektrophilen zur Bildung einer neuen Kohlenstoff-Kohlenstoff-Bindung .
Benzylische C–H-Bindungsarylierung
Die benzylische C–H-Bindungsarylierung ist eine weitere Methode, die bei der Synthese von 1,1-Diarylalkanen verwendet wird . Dieser Prozess beinhaltet die direkte Funktionalisierung von C–H-Bindungen zur Bildung von C–C-Bindungen .
Transformationen mit Metallmigration
Transformationen mit Metallmigration werden ebenfalls bei der Synthese von 1,1-Diarylalkanen verwendet . Dieser Prozess beinhaltet die Wanderung eines Metalls von einem Kohlenstoffatom zu einem anderen .
Asymmetrische Hydrierung von 1,1-Diarylalkenen
Die asymmetrische Hydrierung von 1,1-Diarylalkenen ist eine Methode zur Synthese von 1,1-Diarylalkanen . Dieser Prozess beinhaltet die Addition von Wasserstoff über die Kohlenstoff-Kohlenstoff-Doppelbindung .
Dreikomponenten-Kupplungsreaktionen
Dreikomponenten-Kupplungsreaktionen sind eine neuere Entwicklung im Bereich der 1,1-Diarylalkan-Synthese . Dieser Prozess beinhaltet die Kupplung von drei verschiedenen Reaktanten zur Bildung einer neuen Verbindung .
Eigenschaften
IUPAC Name |
1-methyl-2-[1-(2-methylphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-8-4-6-10-15(12)14(3)16-11-7-5-9-13(16)2/h4-11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMRKGPXHDTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183444 | |
| Record name | 1,1-Di-o-tolylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-19-9 | |
| Record name | 1,1-Di-o-tolylethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Di-o-tolylethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1295251.png)



![2-Methylimidazo[1,2-A]pyridine](/img/structure/B1295258.png)








